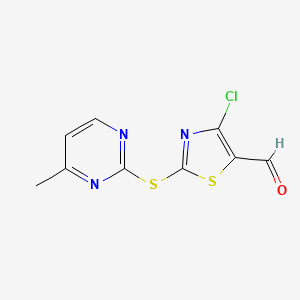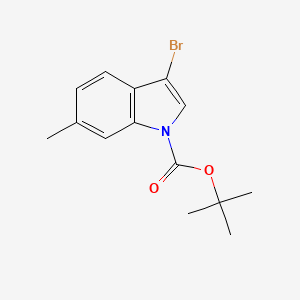
2-Pentene, 3-methyl-
Descripción general
Descripción
The compound "2-Pentene, 3-methyl-" is a branched alkene, which is a type of hydrocarbon with a carbon-carbon double bond. The structure of this compound includes a methyl group attached to the second carbon of the pentene chain, making it a derivative of pentene with a molecular formula that could be inferred as C6H12. This compound is relevant in various chemical reactions and studies due to its unsaturated nature and the presence of the double bond, which allows for further chemical transformations.
Synthesis Analysis
The synthesis of derivatives of "2-Pentene, 3-methyl-" can be analyzed through the study of isomerization reactions. For instance, the isomerization of 2-methyl-pentene-2 to produce 3-methyl-pentene-2 involves 1,2-migrations of hydrogen atoms and methyl groups with relatively low activation energies . Additionally, the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, which can be considered a related reaction, follows zero-order kinetics and has been studied using operando FTIR spectroscopy .
Molecular Structure Analysis
The molecular structure of "2-Pentene, 3-methyl-" and its isomers has been investigated using various techniques. Electron diffraction studies have determined the bond distances and configurations of the E and Z isomers of 3-methyl pentene-2, providing insights into the spatial arrangement of atoms in these molecules . Furthermore, the molecular structure and intramolecular hydrogen bond energy of different conformers of a related compound, 4-methylamino-3-penten-2-one, have been investigated, highlighting the importance of intramolecular interactions in determining stability .
Chemical Reactions Analysis
Chemical reactions involving "2-Pentene, 3-methyl-" derivatives can be complex and varied. For example, the reaction of hydrosiloles with nucleophiles has been studied, revealing insights into the reaction mechanisms and structural characterization of the products . Additionally, the polymerization mechanisms of related compounds, such as 4-methyl-1-pentene, have been explored using 13C NMR analysis, providing a deeper understanding of the microstructure of the resulting polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Pentene, 3-methyl-" derivatives are influenced by their molecular structure. The isomerization on boron phosphate catalysts demonstrates the influence of catalyst composition on the reaction pathway, with variations in acidity affecting the type of isomerization (double-bond shift or methyl shift) . Spectroscopic studies, including UV-Visible and NMR, along with DFT calculations, have been conducted on 4-methyl-3-penten-2-one to understand its electronic properties, charge distribution, and reactivity .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis : The isomers of 3-methyl-2-pentene have been studied for their molecular structure using techniques like electron diffraction. This research helps in understanding the bond distances and configurations in these isomers, which is crucial for various applications in chemistry and materials science (Geise, Mijlhoff, Renes, & Rummens, 1973).
Catalytic Transformations : Studies have been conducted on the transformations of 3-methylpentane and 3-methylpentenes over platinum black catalysts. These transformations, such as dehydrogenation and cyclization, are significant in the field of catalysis and chemical engineering (Paâl, Dobrovolszky, & Tétényi, 1976).
Polymer Chemistry : The structure of poly(4-methyl-1-pentene) prepared by cationic polymerization has been explored using nuclear magnetic resonance spectroscopy, contributing to the field of polymer chemistry and material science (Mizuno & Kawachi, 1992).
Hydrogenation and Hydrodeoxygenation Studies : The effectiveness of different metal catalysts like platinum, palladium, and copper in the hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal has been investigated. This research has implications in chemical synthesis and catalysis (Pham, Lobban, Resasco, & Mallinson, 2009).
Biotechnology and Biofuel Production : Studies have shown that pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are related to 3-methyl-2-pentene, can be produced by engineered microorganisms. This has potential applications in biofuel production (Cann & Liao, 2009).
Monomer-Isomerization Polymerization : Research into monomer-isomerization polymerization of 4-methyl-2-pentene with Ziegler-Natta Catalyst, leading to high molecular weight isotactic homopolymer of 4-methyl-1-pentene, contributes to advancements in polymer science and engineering (OtsuTakayuki, EndoKiyoshi, NagahamaHiroharu, & ShimizuAkihiko, 1975).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Methylpent-2-ene, also known as 2-Pentene, 3-methyl-, is a hydrocarbon compound For instance, it has been identified as an eye and skin irritant .
Mode of Action
The interaction of 3-Methylpent-2-ene with biological systems is primarily physical rather than biochemical. As a volatile organic compound, it can be absorbed through the skin or inhaled, causing irritation .
Biochemical Pathways
Its presence can affect biological systems indirectly, for example, by causing physical irritation or damage .
Result of Action
The primary known effects of 3-Methylpent-2-ene exposure are irritation of the eyes and skin . Prolonged or high-level exposure may lead to more severe effects, although specific data are lacking.
Propiedades
IUPAC Name |
3-methylpent-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQGRRJLJLVQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentene, 3-methyl- | |
CAS RN |
922-61-2 | |
| Record name | 3-Methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methylpent-2-ene?
A1: 3-Methylpent-2-ene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: Are there any notable spectroscopic characteristics of 3-Methylpent-2-ene?
A2: While specific spectroscopic data isn't provided in the excerpts, the presence of a double bond in 3-Methylpent-2-ene would be evident in its infrared (IR) spectrum, showing a characteristic absorption band around 1640-1680 cm-1. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule.
Q3: How does the position of the double bond in 3-Methylpent-2-ene influence its reactivity with Nitrate radicals (NO3)? []
A3: Research indicates a significant effect of double bond position on the reaction rate of alkenes with NO3 radicals. [] For example, (Z)-3-methylpent-2-ene exhibits a faster reaction rate compared to its linear counterpart, 2-pentene. [] This highlights the influence of alkyl substitution around the double bond on the molecule's reactivity.
Q4: What are the products formed during the complete ozonolysis of 3-Methylpent-2-ene? [, ]
A4: Complete ozonolysis of 3-Methylpent-2-ene in a non-participating solvent like pentane at -60°C yields a mixture of ozonide (1,2,4-trioxolane) and oligomeric products. [, ] The oligomers arise from reactions of the primary ozonide fragmentation products, butanone carbonyl oxide, and acetaldehyde. [, ] These oligomers are primarily cyclic and rich in carbonyl oxide units. [, ]
Q5: Can 3-Methylpent-2-ene undergo thermal decomposition? If so, what are the major products? []
A5: Yes, 3-Methylpent-2-ene undergoes thermal decomposition. The major products of this process are methane and isoprene. [] This decomposition reaction is significantly faster compared to its linear counterpart, 2-pentene. []
Q6: Does 3-Methylpent-2-ene participate in cross-metathesis reactions? []
A6: Yes, 3-Methylpent-2-ene acts as a substrate in cross-metathesis reactions with functionalized olefins like diethyl maleate. [] This reaction, catalyzed by ruthenium-alkylidene complexes, produces unsaturated esters like ethyl but-2-enoate and ethyl-3-methylpent-2-enoate with high selectivity (63%). []
Q7: Does 3-Methylpent-2-ene exhibit cis-trans isomerism? [, ]
A7: While 3-Methylpent-2-ene itself doesn't exhibit cis-trans isomerism due to the presence of two identical methyl groups attached to one of the double-bonded carbons, its structural isomers like 3-methylpent-2-ene do display cis-trans isomerism. [, ]
Q8: What is the atmospheric lifetime of 3-Methylpent-2-ene and what is its primary degradation pathway in the troposphere? []
A8: The atmospheric lifetime of (Z)-3-methylpent-2-ene is primarily determined by its reaction with NO3 radicals, making NO3-initiated oxidation its dominant degradation route in the troposphere. [] The exact lifetime would depend on the concentration of NO3 radicals in the specific region of the atmosphere.
Q9: Does the presence of 3-Methylpent-2-ene in canister sampling affect the accuracy of volatile organic compound analysis? []
A9: Yes, 3-Methylpent-2-ene can negatively impact the accuracy of volatile organic compound analysis in canister sampling. [] This is attributed to its tendency to adhere to the active sites on the canister surface, leading to lower recoveries. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


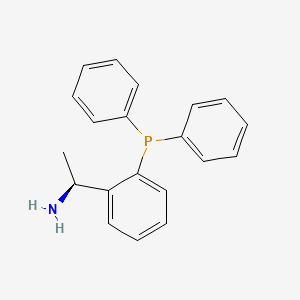
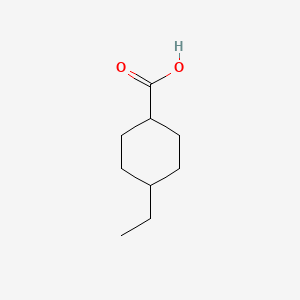
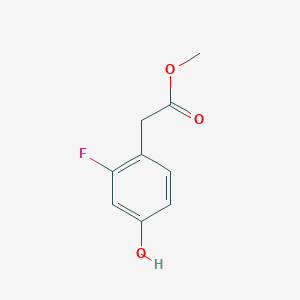
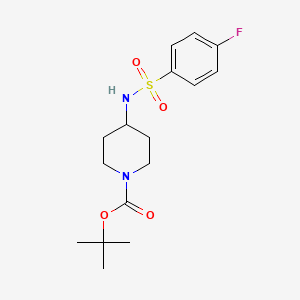
![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)
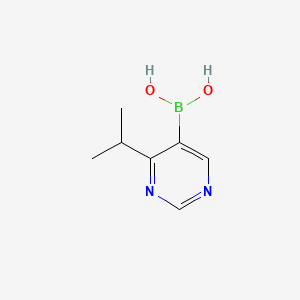

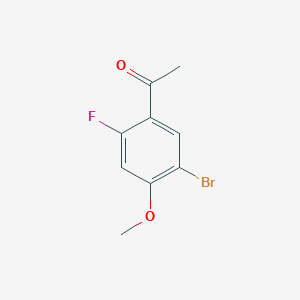

![5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3030506.png)
![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)
